1-(4-methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)thiourea
Description
1-(4-Methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)thiourea is a thiourea derivative featuring a 4-methoxyphenyl group and a 4H-1,2,4-triazole moiety. Such structural attributes make this compound a candidate for biological applications, including anti-inflammatory and antimicrobial activities .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(1,2,4-triazol-4-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5OS/c1-16-9-4-2-8(3-5-9)13-10(17)14-15-6-11-12-7-15/h2-7H,1H3,(H2,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIUNNFOISCXGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NN2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001219846 | |
| Record name | N-(4-Methoxyphenyl)-N′-4H-1,2,4-triazol-4-ylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001219846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5102-37-4 | |
| Record name | N-(4-Methoxyphenyl)-N′-4H-1,2,4-triazol-4-ylthiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5102-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Methoxyphenyl)-N′-4H-1,2,4-triazol-4-ylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001219846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)thiourea typically involves the reaction of 4-methoxyaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with hydrazine hydrate to yield the triazole derivative. Finally, the triazole derivative is treated with an isothiocyanate to produce the desired thiourea compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1-(4-Methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)thiourea has been studied for its potential as an antimicrobial agent . Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. The triazole ring is known for its ability to interact with biological targets, making it a valuable component in drug design.
Case Study : A study demonstrated that derivatives of thiourea exhibited potent activity against various bacterial strains, suggesting that modifications to the methoxy and triazole groups could enhance efficacy and selectivity .
Agricultural Applications
The compound has shown promise as a fungicide in agricultural settings. Its ability to inhibit fungal growth makes it a candidate for developing new crop protection agents.
Research Findings : In field trials, formulations containing similar thiourea derivatives demonstrated effective control over common agricultural pathogens, leading to improved crop yields .
Material Science
In material science, this compound has been investigated for its role in synthesizing polymeric materials with enhanced thermal stability and mechanical properties.
Experimental Insights : Researchers have synthesized polymer composites incorporating this compound, resulting in materials that exhibit improved resistance to heat and mechanical stress compared to traditional polymers .
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)thiourea involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity. The thiourea group can form hydrogen bonds and interact with biological macromolecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Anti-Inflammatory Activity
Thiourea derivatives with triazole substituents exhibit notable anti-inflammatory properties. For instance, 1-[3-(4-substitutedphenyl)-5-phenyl-4H-1,2,4-triazol-4-yl]thiourea derivatives demonstrated significant activity in carrageenan-induced rat paw edema models, with inhibition rates exceeding 50% . Comparatively, 1-(4-methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)thiourea may exhibit enhanced activity due to the electron-rich methoxy group, which could improve receptor binding affinity. In contrast, derivatives with bulkier substituents (e.g., furfuryl) showed reduced efficacy (54.73% inhibition), highlighting the methoxy group’s advantage .
Antimicrobial and Antifungal Activity
Compounds with triazole-thiourea scaffolds, such as 1-(4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl) derivatives, demonstrated moderate antifungal activity against Candida albicans (MIC: 16–32 µg/mL) and antibiotic activity against Staphylococcus aureus (MIC: 8–16 µg/mL) . However, the methoxy group in the target compound may prioritize solubility over lipophilicity, which could alter bioavailability and efficacy .
Structural and Electronic Comparisons
- N-Allyl-N'-(4H-1,2,4-triazol-4-yl)thiourea (CAS 301320-82-1) : This analog replaces the methoxyphenyl group with an allyl chain, reducing aromatic interactions but increasing flexibility. The allyl group may lower thermal stability compared to the rigid methoxyphenyl moiety .
- 1-(2-Hydroxy-5-nitrophenyl)-3-(4-methoxyphenyl)thiourea (1a) : The nitro and hydroxy groups introduce strong electron-withdrawing effects, which may reduce solubility but enhance hydrogen-bonding interactions in biological systems compared to the target compound’s methoxy group .
Computational and Spectroscopic Insights
Density Functional Theory (DFT) studies on related triazole-thiourea compounds, such as 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole , reveal that electron-donating groups (e.g., methoxy) lower HOMO-LUMO gaps, enhancing charge transfer and reactivity . For the target compound, the methoxy group likely stabilizes the thiourea moiety through resonance, as observed in IR and NMR spectra of similar derivatives .
Biological Activity
1-(4-Methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)thiourea is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 246.27 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction between 4-methoxyphenyl isothiocyanate and a suitable triazole derivative. The process can be optimized using various catalysts and controlled conditions to enhance yield and purity.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. It exhibits significant inhibitory effects on various cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| HeLa | 7.01 ± 0.60 |
| MCF-7 | 8.55 ± 0.35 |
| A549 | 14.31 ± 0.90 |
These results suggest that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also shown promising antimicrobial effects against several bacterial strains. In vitro studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial therapy.
The biological activity of this compound is thought to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may act by inhibiting specific enzymes involved in cancer cell metabolism.
- Interaction with DNA : Some studies suggest that it could bind to DNA or interfere with DNA replication processes.
Study on Anticancer Potential
A study conducted by Li et al. demonstrated that this compound significantly inhibited the proliferation of cancer cells in vitro. The researchers reported that the compound induced apoptosis in HeLa cells through the activation of caspase pathways.
Study on Antimicrobial Effects
Another investigation focused on the antimicrobial properties of this thiourea derivative found that it exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations lower than many existing antibiotics.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)thiourea, and how do reaction conditions influence yield and purity?
- The compound is typically synthesized via multi-step protocols involving cyclization and functional group coupling. For example, thiourea derivatives can be prepared by reacting 4-methoxyphenyl isothiocyanate with 4H-1,2,4-triazole precursors under basic conditions. Key steps include pH control (e.g., using sodium bicarbonate) and temperature optimization (0–5°C for intermediate steps) to minimize side reactions . Purification often involves recrystallization from ethanol or chromatography .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming substituent positions, particularly the methoxyphenyl and triazole moieties .
- X-ray Crystallography : Resolves spatial arrangements of atoms, especially for verifying thiourea-thioether linkages .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) by detecting trace impurities .
Q. How does the presence of the methoxyphenyl group influence solubility and reactivity?
- The methoxy group enhances solubility in polar solvents (e.g., DMF, ethanol) due to its electron-donating nature, facilitating reactions in homogeneous phases. However, it may reduce electrophilicity at the thiourea sulfur, necessitating harsher conditions for nucleophilic substitutions .
Advanced Research Questions
Q. What strategies can resolve contradictory data in structure-activity relationship (SAR) studies for antimicrobial activity?
- Example: While some derivatives show potent activity against Pseudomonas aeruginosa (MIC 31.25 µg/mL), others exhibit reduced efficacy. Systematic variation of substituents (e.g., replacing methyl with ethyl groups on the triazole ring) and comparative MIC/MBC assays can clarify trends. Molecular docking studies may further explain interactions with bacterial targets like efflux pumps .
Q. How can computational modeling (e.g., DFT, molecular dynamics) optimize the compound’s pharmacokinetic properties?
- Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to guide modifications for enhanced bioavailability. Solvation free energy simulations assess membrane permeability, while ADMET profiling identifies metabolic liabilities (e.g., cytochrome P450 interactions) .
Q. What experimental designs are recommended to address variability in biological assay results?
- Use standardized protocols (e.g., CLSI guidelines) for antimicrobial testing. Include positive controls (e.g., ciprofloxacin) and triplicate measurements to account for methodological variability. For cytotoxicity, employ cell lines with varying expression levels of target enzymes (e.g., DHFR for anticancer activity) .
Q. How do competing reaction pathways during synthesis impact the formation of byproducts?
- Competing nucleophilic attacks at the thiourea sulfur vs. triazole nitrogen can yield undesired isomers. Kinetic studies (e.g., time-resolved IR spectroscopy) under varying pH and solvent polarities help identify dominant pathways. For instance, aprotic solvents favor sulfur-centered reactivity .
Methodological Notes
- Contradictory Data Analysis : Cross-validate SAR findings using orthogonal assays (e.g., enzymatic inhibition vs. whole-cell activity) .
- Synthetic Optimization : Employ Design of Experiments (DoE) to statistically optimize reaction parameters (e.g., temperature, stoichiometry) .
- Advanced Characterization : Use hyphenated techniques like LC-MS for real-time monitoring of degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
